molecular formula C27H26FN3O4S B2843947 3-(Benzenesulfonyl)-4-[4-(4-fluorophenyl)piperazin-1-yl]-6,7-dimethoxyquinoline CAS No. 866843-25-6

3-(Benzenesulfonyl)-4-[4-(4-fluorophenyl)piperazin-1-yl]-6,7-dimethoxyquinoline

Cat. No.: B2843947
CAS No.: 866843-25-6
M. Wt: 507.58
InChI Key: XZEHNCCSFLJGKN-UHFFFAOYSA-N
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Description

3-(Benzenesulfonyl)-4-[4-(4-fluorophenyl)piperazin-1-yl]-6,7-dimethoxyquinoline is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and is substituted with benzenesulfonyl, fluorophenyl, piperazinyl, and dimethoxy groups. These substitutions confer unique chemical and biological properties to the compound, making it a subject of study in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzenesulfonyl)-4-[4-(4-fluorophenyl)piperazin-1-yl]-6,7-dimethoxyquinoline typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the Benzenesulfonyl Group: This step involves sulfonylation, where the quinoline derivative reacts with benzenesulfonyl chloride in the presence of a base such as pyridine.

    Attachment of the Piperazinyl Group: The piperazine ring can be introduced through nucleophilic substitution reactions, where the quinoline derivative reacts with 4-(4-fluorophenyl)piperazine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-(Benzenesulfonyl)-4-[4-(4-fluorophenyl)piperazin-1-yl]-6,7-dimethoxyquinoline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, leading to the reduction of the quinoline ring or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the positions ortho or para to the substituents on the benzene ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Palladium on carbon, lithium aluminum hydride.

    Bases: Pyridine, sodium hydroxide.

    Acids: Sulfuric acid, hydrochloric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may lead to partially or fully hydrogenated quinoline derivatives.

Scientific Research Applications

3-(Benzenesulfonyl)-4-[4-(4-fluorophenyl)piperazin-1-yl]-6,7-dimethoxyquinoline has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Pharmacology: The compound is investigated for its interactions with various biological targets, such as enzymes and receptors.

    Chemical Biology: It is used as a probe to study biological pathways and mechanisms.

    Industrial Applications: The compound may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 3-(Benzenesulfonyl)-4-[4-(4-fluorophenyl)piperazin-1-yl]-6,7-dimethoxyquinoline involves its interaction with specific molecular targets. These may include:

    Enzymes: The compound may inhibit or activate enzymes involved in key biological processes.

    Receptors: It may bind to receptors on the cell surface or within cells, modulating signal transduction pathways.

    DNA/RNA: The compound may interact with nucleic acids, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    3-(Benzenesulfonyl)-4-[4-(4-chlorophenyl)piperazin-1-yl]-6,7-dimethoxyquinoline: Similar structure but with a chlorine atom instead of a fluorine atom.

    3-(Benzenesulfonyl)-4-[4-(4-methylphenyl)piperazin-1-yl]-6,7-dimethoxyquinoline: Similar structure but with a methyl group instead of a fluorine atom.

Uniqueness

The presence of the fluorine atom in 3-(Benzenesulfonyl)-4-[4-(4-fluorophenyl)piperazin-1-yl]-6,7-dimethoxyquinoline imparts unique electronic and steric properties, which can influence its biological activity and chemical reactivity. This makes it distinct from its analogs with different substituents.

Properties

IUPAC Name

3-(benzenesulfonyl)-4-[4-(4-fluorophenyl)piperazin-1-yl]-6,7-dimethoxyquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26FN3O4S/c1-34-24-16-22-23(17-25(24)35-2)29-18-26(36(32,33)21-6-4-3-5-7-21)27(22)31-14-12-30(13-15-31)20-10-8-19(28)9-11-20/h3-11,16-18H,12-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZEHNCCSFLJGKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=C(C=N2)S(=O)(=O)C3=CC=CC=C3)N4CCN(CC4)C5=CC=C(C=C5)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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